molecular formula C13H18N2 B1387412 N-(1H-indol-3-ylmethyl)butan-2-amine CAS No. 1170464-18-2

N-(1H-indol-3-ylmethyl)butan-2-amine

Cat. No.: B1387412
CAS No.: 1170464-18-2
M. Wt: 202.3 g/mol
InChI Key: BQJNCHQXDCVTAP-UHFFFAOYSA-N
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Description

N-(1H-indol-3-ylmethyl)butan-2-amine is a synthetic compound that belongs to the class of substituted amphetamines. It is known for its psychoactive properties and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethyl)butan-2-amine typically involves the reaction of indole-3-carbaldehyde with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

N-(1H-indol-3-ylmethyl)butan-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions can modulate various signaling pathways, leading to the compound’s observed effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-indol-3-ylmethyl)butan-2-amine include other substituted amphetamines and indole derivatives. Some examples are:

  • N-(1H-indol-3-ylmethyl)ethan-2-amine
  • N-(1H-indol-3-ylmethyl)propan-2-amine
  • N-(1H-indol-3-ylmethyl)pentan-2-amine

Uniqueness

This compound is unique due to its specific structure, which combines the indole moiety with a butan-2-amine side chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-10(2)14-8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJNCHQXDCVTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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